4-Nitro-2-(trifluoromethyl)benzonitrile
Overview
Description
4-Nitro-2-(trifluoromethyl)benzonitrile is a chemical compound used as a pharmaceutical intermediate . It has a molecular formula of C8H3F3N2O2 .
Synthesis Analysis
The synthesis of this compound involves several steps. Under nitrogen protection, 3-nitro-4-chlorobenzotrifluoride, prussiate, catalyst I, catalyst II, and solvent N-methyl pyrilidone are added successively in a reactor . The reaction is heated under mechanical stirring, with the temperature controlled at 185-195°C . The reaction is allowed to proceed for 5-9 hours . The product, 2-nitro-4-trifluoromethylbenzonitrile, is obtained by rectification .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. For instance, one synthesis process involves an ammonolysis reaction carried out on 4-trichloromethyl-3-nitrobenzotrifluoride by ammonia to obtain 2-nitro-4-trifluoromethylbenzonitrile .Physical and Chemical Properties Analysis
This compound has a molecular weight of 216.12 . It is a solid with a melting point of 49-53°C .Scientific Research Applications
Synthesis of Androgen Receptor Antagonists
4-Nitro-2-(trifluoromethyl)benzonitrile serves as an essential intermediate in the synthesis of androgen receptor antagonists like MDV3100. This synthesis process involves several stages, including oxidation, amidation, reduction, and a Hofmann alkylation reaction, showcasing the compound's utility in complex organic synthesis and pharmaceutical applications (Li Zhi-yu, 2012).
High Voltage Lithium-Ion Batteries
In the field of energy storage, this compound has been identified as a novel electrolyte additive for high voltage lithium-ion batteries. It enhances the cyclic stability and capacity retention of lithium nickel manganese oxide cathodes, indicating its potential to improve battery performance and longevity (Huang et al., 2014).
Iodination Process and Continuous Flow Chemistry
This compound plays a role in the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation, followed by treatment with iodine under continuous flow conditions. The process demonstrates its application in creating derivatives for further chemical synthesis, highlighting its versatility in organic chemistry (Dunn et al., 2018).
Corrosion Inhibition
Research also indicates its derivatives, such as 4-(isopentylamino)-3-nitrobenzonitrile, can act as effective corrosion inhibitors for mild steel in acidic environments. This opens avenues for its use in industrial applications where corrosion resistance is crucial (Chaouiki et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
4-nitro-2-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)7-3-6(13(14)15)2-1-5(7)4-12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKQJEFSEQHGTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379692 | |
Record name | 4-Nitro-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-47-8 | |
Record name | 4-Nitro-2-(trifluoromethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitro-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-2-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITRO-2-(TRIFLUOROMETHYL)BENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZK23R6C2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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